molecular formula C21H24N4O4 B2850630 N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894019-37-5

N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No.: B2850630
CAS No.: 894019-37-5
M. Wt: 396.447
InChI Key: NYBUWSDWBBJABS-UHFFFAOYSA-N
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Description

N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolidinone core, a urea linkage, and an acetamide group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Urea Linkage Formation: The urea linkage is formed by reacting the intermediate with an isocyanate or a carbodiimide in the presence of a catalyst.

    Acetamide Group Addition: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and acetamide moieties, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s potential therapeutic applications could be explored, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.

Mechanism of Action

The mechanism by which N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-(1-phenyl-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
  • N-(4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
  • N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Uniqueness

N-(4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This ethoxy group may enhance the compound’s solubility and ability to interact with specific biological targets compared to its analogs.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can further explore the potential of this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-3-29-19-10-8-18(9-11-19)25-13-17(12-20(25)27)24-21(28)23-16-6-4-15(5-7-16)22-14(2)26/h4-11,17H,3,12-13H2,1-2H3,(H,22,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBUWSDWBBJABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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